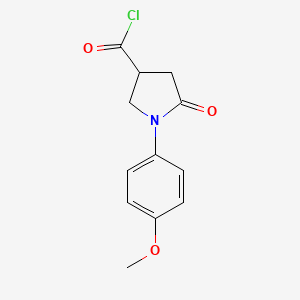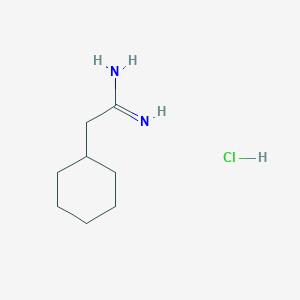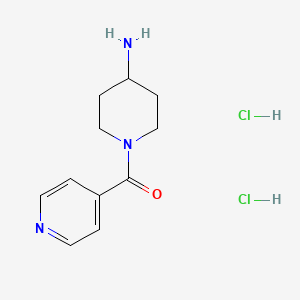
(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride
Descripción general
Descripción
“(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride” is a chemical compound with the formula C11H15N3O·2HCl . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms . The molecular weight is 278.18 .Aplicaciones Científicas De Investigación
-
Protein Kinase B (Akt) Inhibition
- Field : Medical Chemistry
- Application : This compound has been used in the development of selective, orally active inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival .
- Methods : The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
- Results : Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
-
Intercalation into Layered Zirconium 4-Sulfophenylphosphonate
- Field : Molecular Design
- Application : N-(pyridin-4-yl)pyridin-4-amine and its derivatives were intercalated into a layered structure of zirconium 4-sulfophenylphosphonate .
- Methods : Classical molecular simulation methods were used for a description of an arrangement of intercalated molecules .
- Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
-
Potentiation of Acetylcholine Release
- Field : Neurology
- Application : 4-Aminopyridine (4AP) potentiates acetylcholine (ACh) release by blocking potassium channel in axon terminal and can be used in the treatment of Alzheimer’s type of dementia and cognitive disorder .
- Methods : It is reported that ACh is well related with memory and learning .
- Results : This application is still under research and specific results are not available .
-
Selective Inhibitors of Protein Kinase B (Akt)
- Field : Medical Chemistry
- Application : This compound has been used in the development of selective, orally active inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival .
- Methods : The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
- Results : Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
-
Advancements in Crop Improvement and Breeding Strategies
- Field : Agriculture
- Application : The enhancement of the haplotype-resolved genome sequence of the japonica rice cultivar Nipponbare reveals the identification and annotation of more than 3,000 new genes, potentially offering significant advancements in crop improvement and breeding strategies .
- Methods : PacBio HiFi reads and Hi-C reads were utilized to generate a contig assembly with Hifiasm, resulting in a haplotype phased assembly .
- Results : The extended and more detailed genome, covering 99.3% of universal single-copy genes with an N50 of 30.7 Mb, provides a robust framework for further rice genetic studies and breeding programs .
-
Design of Novel Pyrimidine-based NF-κB and Cytokines Inhibitors
- Field : Anti-inflammatory Agents
- Application : Several research groups attempted to design novel pyrimidine-based NF-κB and cytokines inhibitors for their possible application as anti-inflammatory agents .
- Methods : Kim and coworkers reported the solid-phase synthesis of several 1,6,8-trisubstituted tetrahydro-2 H -pyrazino[1,2- a ]pyrimidine-4,7-diones .
- Results : This application is still under research and specific results are not available .
-
Orally Active Inhibitors of Protein Kinase B (Akt)
- Field : Medical Chemistry
- Application : This compound has been used in the development of selective, orally active inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival .
- Methods : The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
- Results : Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
-
Advancements in Crop Improvement and Breeding Strategies
- Field : Agriculture
- Application : The enhancement of the haplotype-resolved genome sequence of the japonica rice cultivar Nipponbare reveals the identification and annotation of more than 3,000 new genes, potentially offering significant advancements in crop improvement and breeding strategies .
- Methods : PacBio HiFi reads and Hi-C reads were utilized to generate a contig assembly with Hifiasm, resulting in a haplotype phased assembly .
- Results : The extended and more detailed genome, covering 99.3% of universal single-copy genes with an N50 of 30.7 Mb, provides a robust framework for further rice genetic studies and breeding programs .
-
Design of Novel Pyrimidine-based NF-κB and Cytokines Inhibitors
- Field : Anti-inflammatory Agents
- Application : Several research groups attempted to design novel pyrimidine-based NF-κB and cytokines inhibitors for their possible application as anti-inflammatory agents .
- Methods : Kim and coworkers reported the solid-phase synthesis of several 1,6,8-trisubstituted tetrahydro-2 H -pyrazino[1,2- a ]pyrimidine-4,7-diones .
- Results : This application is still under research and specific results are not available .
Safety And Hazards
Propiedades
IUPAC Name |
(4-aminopiperidin-1-yl)-pyridin-4-ylmethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9;;/h1-2,5-6,10H,3-4,7-8,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMVQVGVQLRTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




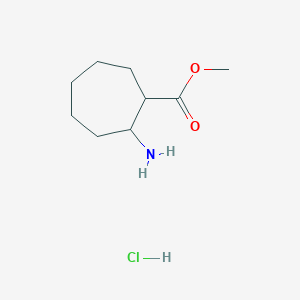


![4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1416728.png)


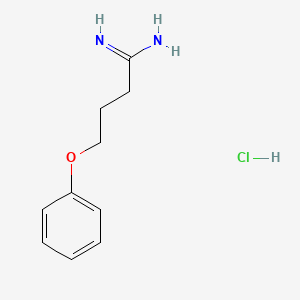

![N-{1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1416740.png)
